
2-(3-Bromopropyl)-1,1-difluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-1,1-difluorocyclohexane is an organic compound that features a cyclohexane ring substituted with a 3-bromopropyl group and two fluorine atoms
Preparation Methods
The synthesis of 2-(3-Bromopropyl)-1,1-difluorocyclohexane typically involves the reaction of 1,1-difluorocyclohexane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-Bromopropyl)-1,1-difluorocyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromopropyl)-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-Bromopropyl)-1,1-difluorocyclohexane exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for nucleophilic substitution or elimination reactions. The fluorine atoms can influence the reactivity and stability of the compound through their electron-withdrawing effects. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromopropyl)-1,1-difluorocyclohexane include:
2-(3-Chloropropyl)-1,1-difluorocyclohexane: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromopropyl)-1,1-dichlorocyclohexane: Similar structure but with chlorine atoms instead of fluorine.
2-(3-Bromopropyl)-1,1-difluorocyclopentane: Similar structure but with a cyclopentane ring instead of cyclohexane.
The uniqueness of this compound lies in the combination of the bromopropyl group and the difluorocyclohexane ring, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C9H15BrF2 |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C9H15BrF2/c10-7-3-5-8-4-1-2-6-9(8,11)12/h8H,1-7H2 |
InChI Key |
YKCXAFIZFYJIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCCBr)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13212285.png)
![5-Aminospiro[2.5]octan-6-one](/img/structure/B13212291.png)
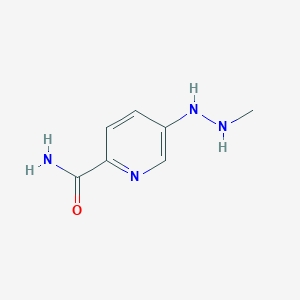

![1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride](/img/structure/B13212308.png)
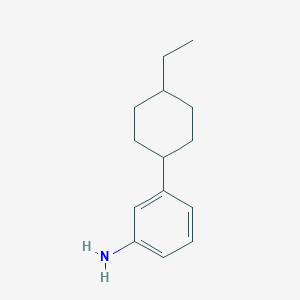

![Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate](/img/structure/B13212345.png)
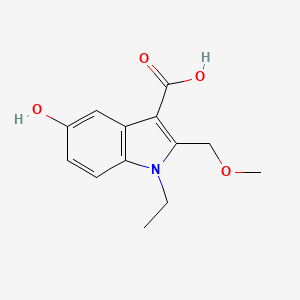
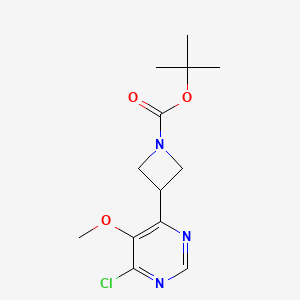
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid](/img/structure/B13212353.png)
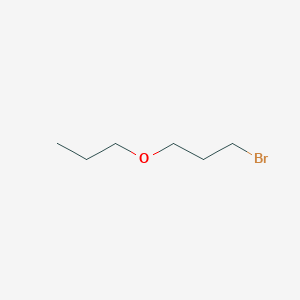
![tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate](/img/structure/B13212363.png)
![2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide](/img/structure/B13212374.png)
